molecular formula C9H12BrN3O B1275119 1-(5-Bromopyrimidin-2-yl)-4-piperidinol CAS No. 887425-47-0

1-(5-Bromopyrimidin-2-yl)-4-piperidinol

Cat. No.: B1275119
CAS No.: 887425-47-0
M. Wt: 258.12 g/mol
InChI Key: KHDDJQBUJMYKAY-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyrimidine moiety attached to a piperidinol ring

Preparation Methods

The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol typically involves multiple steps, including condensation, reduction, and substitution reactions. . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-2-yl)-4-piperidinol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)-4-piperidinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

1-(5-Bromopyrimidin-2-yl)-4-piperidinol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDDJQBUJMYKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405124
Record name 1-(5-Bromopyrimidin-2-yl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887425-47-0
Record name 1-(5-Bromopyrimidin-2-yl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (5 g, 25.8 mmol), piperidin-4-ol (2.88 g, 28.4 mmol) and triethylamine (5.40 mL, 38.8 mmol) in EtOH (51.7 mL) was heated at 90° C. for 0.5 h. The solvent was evaporated, the residue was diluted with 1N HCl (20 mL) and extracted with EtOAc (3×15 mL). The combined organic fractions were dried over Na2SO4 and the solvent was evaporated. The product was recrystallized from CH2Cl2/hexanes, filtered and washed with hexanes to afford the title product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
51.7 mL
Type
solvent
Reaction Step One

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